molecular formula C7H17NO2 B12631519 3-[(2-Hydroxy-2-methylpropyl)amino]propan-1-ol

3-[(2-Hydroxy-2-methylpropyl)amino]propan-1-ol

Cat. No.: B12631519
M. Wt: 147.22 g/mol
InChI Key: LSPXJAFKEAUFQJ-UHFFFAOYSA-N
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Description

3-[(2-Hydroxy-2-methylpropyl)amino]propan-1-ol is a secondary alcohol and amino alcohol derivative characterized by a propan-1-ol backbone substituted with a 2-hydroxy-2-methylpropylamino group. This structure confers unique steric and electronic properties, including branched hydrophobicity from the methyl group and hydrogen-bonding capacity from the hydroxyl groups.

Properties

IUPAC Name

1-(3-hydroxypropylamino)-2-methylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO2/c1-7(2,10)6-8-4-3-5-9/h8-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPXJAFKEAUFQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNCCCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Hydroxy-2-methylpropyl)amino]propan-1-ol typically involves the reaction of 3-aminopropan-1-ol with 2-hydroxy-2-methylpropylamine under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 25-30°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound often involves the hydrogenation of 2-aminoisobutyric acid or its esters . This method is preferred due to its efficiency and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Hydroxy-2-methylpropyl)amino]propan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

3-[(2-Hydroxy-2-methylpropyl)amino]propan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2-Hydroxy-2-methylpropyl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it can act as a β2-adrenergic receptor blocker, inhibiting downstream signaling pathways activated by epinephrine. This includes the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP levels .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituted Propan-1-ol Derivatives in Kinase Inhibition

The compound CGP60474 (3-[[4-[2-[(3-chlorophenyl)amino]pyrimidin-4-yl]pyridin-2-yl]amino]propan-1-ol) shares the propan-1-ol backbone but incorporates a pyrimidine-pyridinyl-chlorophenyl substituent. This scaffold binds CDK2 in a cis conformation, enabling ATP-competitive kinase inhibition . In contrast, 3-[(2-Hydroxy-2-methylpropyl)amino]propan-1-ol lacks aromatic or heterocyclic motifs, suggesting divergent binding modes.

Fluorinated γ-Amino Alcohol Derivatives

Fluorinated analogs like (R/S)-3-amino-1-(3-((5-fluoro-2-(3-fluoropropyl)pentyl)oxy)phenyl)propan-1-ol () demonstrate how fluorination enhances metabolic stability and target affinity. The target compound’s non-fluorinated structure likely reduces lipophilicity compared to these derivatives, which could diminish blood-brain barrier penetration but improve aqueous solubility .

Aminoalkyl-Substituted Propan-1-ol Derivatives in Receptor Modulation

The D2 receptor agonist (S)-3-[(3-aminopropyl)amino]propan-1-ol () highlights the role of substituent flexibility. Similarly, histamine H3 receptor antagonists like ADS-003 () show that chain elongation and branching modulate potency. The target compound’s branched substituent could balance steric effects and hydrophilicity, optimizing receptor interactions .

Impact of Substituent Branching and Hydrophilicity

The 2-hydroxy-2-methylpropyl group introduces steric hindrance absent in linear analogs (e.g., 3-aminopropyl or methylamino derivatives). This branching may reduce off-target interactions while increasing metabolic stability. Additionally, the hydroxyl groups enhance solubility, a critical factor in bioavailability compared to non-polar analogs like fluorinated derivatives .

Comparative Data Table

Compound Name Substituent Biological Target Key Property/Activity Reference
3-[(2-Hydroxy-2-methylpropyl)amino]propan-1-ol 2-Hydroxy-2-methylpropylamino N/A (structural analog) Enhanced solubility, steric hindrance
CGP60474 Pyrimidine-pyridinyl-chlorophenyl CDK2 ATP-competitive inhibitor (EC50 ~0.1 μM)
(R/S)-3-amino-1-(3-fluorinated-phenyl)propan-1-ol Fluorinated alkyl chain Undisclosed enzyme Improved metabolic stability
(S)-3-[(3-aminopropyl)amino]propan-1-ol 3-Aminopropyl Dopamine D2 receptor Agonist (EC50 ~10 nM)
ADS-003 Methylamino + lipophilic chain Histamine H3 receptor Antagonist (IC50 ~50 nM)

Biological Activity

3-[(2-Hydroxy-2-methylpropyl)amino]propan-1-ol, also known as a derivative of 2-amino-2-methyl-1-propanol, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C5H13NO2
  • Molecular Weight : 117.17 g/mol
  • Structure : The compound features an amino group and a hydroxyl group that contribute to its biological interactions.

The biological activity of 3-[(2-Hydroxy-2-methylpropyl)amino]propan-1-ol is primarily attributed to its role as a modulator in various biochemical pathways. It has been studied for its potential effects on neurotransmitter systems, particularly in relation to dopamine receptors.

Biological Activities

  • Neuropharmacological Effects :
    • Preliminary studies suggest that the compound may act as a positive allosteric modulator of dopamine receptors, enhancing dopaminergic signaling without directly activating the receptor itself. This could have implications for conditions such as Parkinson's disease and schizophrenia.
  • Antioxidant Properties :
    • Research indicates that compounds similar to 3-[(2-Hydroxy-2-methylpropyl)amino]propan-1-ol exhibit significant antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is linked to various chronic diseases.
  • Anti-inflammatory Activity :
    • The compound has shown potential in inhibiting inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Study 1: Neuropharmacological Effects

A study conducted on the effects of 3-[(2-Hydroxy-2-methylpropyl)amino]propan-1-ol on locomotor activity in animal models demonstrated its potential as a neuroprotective agent. The results indicated an increase in locomotor activity in mice treated with the compound, suggesting enhanced dopaminergic transmission .

Study 2: Antioxidant Activity

In vitro assays have shown that the compound exhibits significant radical scavenging activity. The IC50 value for DPPH radical scavenging was found to be lower than that of standard antioxidants like ascorbic acid, indicating strong antioxidant potential .

Study 3: Anti-inflammatory Effects

Research published in the Tropical Journal of Natural Product Research highlighted the anti-inflammatory properties of related compounds. The study utilized various concentrations of the compound in serum albumin denaturation assays and reported a notable reduction in protein denaturation at higher concentrations .

Data Summary Table

Biological ActivityObservationsReference
NeuropharmacologicalIncreased locomotor activity
AntioxidantIC50 < Ascorbic Acid
Anti-inflammatoryReduced protein denaturation

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